![molecular formula C9H7ClF3N3O2 B2716073 1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride CAS No. 1989659-53-1](/img/structure/B2716073.png)
1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride
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Overview
Description
The compound “1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride” is a derivative of pyridinecarboxylic acid . It is likely to be used as an intermediate in the synthesis of various compounds, particularly in the fields of organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds often involves condensation, acylation, cyclization, and hydrolysis . For instance, the synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, an important intermediate of pesticides, was carried out using sodium cyanoacetate via these steps .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups including a trifluoromethyl group and a pyridine ring. The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Chemical Reactions Analysis
The compound may undergo various chemical reactions due to the presence of reactive functional groups. For instance, trifluoromethyl-substituted compounds are often strong acids . It might also participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Scientific Research Applications
- Role of the Compound : 1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride serves as an organoboron reagent in SM coupling. Its mild reaction conditions and functional group tolerance make it valuable for constructing complex molecules .
- Usage : The compound can participate in the preparation of metal-organic frameworks (MOFs). MOFs are porous materials with applications in gas storage, catalysis, and separation processes .
- Role of the Compound : 1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride contributes to the synthesis of these pyridines, which find applications in medicinal chemistry, agrochemicals, and materials science .
- Application : The compound has been used in protodeboronation reactions. For instance, less nucleophilic (3,5-bis(trifluoromethyl)phenyl)lithium can prevent aryl addition to specific moieties, leading to the formation of indolizidine compounds .
Suzuki–Miyaura Coupling
Metal-Organic Frameworks (MOFs)
Synthesis of Trifluoromethylpyridines
Protodeboronation Reactions
Therapeutic Potential
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-methyl-2-(trifluoromethyl)imidazo[4,5-c]pyridine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O2.ClH/c1-15-6-4(7(16)17)2-13-3-5(6)14-8(15)9(10,11)12;/h2-3H,1H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUZWQCKRHRWAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=NC=C2C(=O)O)N=C1C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride | |
CAS RN |
1989659-53-1 |
Source
|
Record name | 1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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